Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate
Description
Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate is a synthetic heterocyclic compound featuring an indoloquinoxaline core substituted with a bromine atom at the 9-position and an ethyl acetate group at the 6-position. The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c1-2-24-16(23)10-22-15-8-7-11(19)9-12(15)17-18(22)21-14-6-4-3-5-13(14)20-17/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDORUTRSFBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate typically involves a multi-step process. One common method includes the cyclo-condensation reaction of appropriate precursors under controlled conditions. For instance, the reaction of 6H-indolo[2,3-b]quinoxaline with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO) can yield the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Alkylation and Acylation: The indole and quinoxaline rings can be functionalized through alkylation and acylation reactions.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral, antibacterial, and anticancer activities.
Materials Science: The compound’s unique electronic properties make it useful in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its antiviral and antibacterial activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Indoloquinoxaline-Based Compounds
Rabeximod (2-(9-Chloro-2,3-dimethylindolo[3,2-b]quinoxalin-6-yl)-N-[2-(dimethylamino)ethyl]acetamide)
- Structural Differences: Rabeximod replaces the bromine with a chlorine atom at the 9-position and introduces two methyl groups at the 2- and 3-positions. The ethyl acetate group is substituted with an acetamide linked to a dimethylaminoethyl chain.
- Rabeximod exhibits immunomodulatory activity, highlighting the pharmacological significance of indoloquinoxaline derivatives .
- Molecular Weight : 409.91 g/mol (vs. ~375 g/mol for the bromo analogue), indicating increased complexity .
2-(9-Chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide
- Structural Differences : This compound features a chloro substituent and an acetamide group conjugated to a 4-methylphenyl moiety.
- Functional Impact : The amide linkage and aromatic substituent may improve thermal stability and target specificity compared to the ester group in the bromo compound .
Hydrazino-Ethanone Derivatives (e.g., A9 Ligand)
- Structural Differences: The ethyl acetate is replaced by a hydrazino-ethanone group, and a methyl substituent is present at the 2-position.
- Functional Impact: The hydrazino group enables chelation with metal ions, suggesting applications in catalysis or metallodrug design .
Quinoxaline and Quinoline Derivatives
Ethyl 2-(Quinoxalin-6-yl)acetate
- Core Structure : Lacks the indole ring and bromine atom, simplifying the aromatic system.
- This compound serves as a foundational scaffold for synthesizing more complex analogues .
Ethyl 2-(3-Bromoquinolin-6-yl)acetate
- Core Structure: Quinoline instead of indoloquinoxaline, with a bromine at the 3-position.
- Functional Impact: The electron-deficient quinoline core may alter reactivity in cross-coupling reactions. The bromine’s position influences regioselectivity in further substitutions .
Ethyl 2,2-Difluoro-2-(quinolin-6-yl)acetate
Natural Product Analogues
Ethyl Dihydrosanguinarine Derivatives
- Core Structure: Similar indoloquinoxaline framework but fused with a benzodiazepine system in natural alkaloids.
- Functional Impact : Natural derivatives like ethyl 2’-(5,6-dihydrosanguinarine-6-yl)acetate exhibit antitumor activity, though synthetic bromo/chloro analogues may offer tailored potency and reduced toxicity .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|---|
| Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate | Indoloquinoxaline | 9-Br, 6-ethyl acetate | C₁₉H₁₄BrN₃O₂ | ~375 | Ester |
| Rabeximod | Indoloquinoxaline | 9-Cl, 2,3-dimethyl, acetamide | C₂₂H₂₄ClN₅O | 409.91 | Amide |
| Ethyl 2-(3-bromoquinolin-6-yl)acetate | Quinoline | 3-Br, 6-ethyl acetate | C₁₃H₁₂BrNO₂ | 294.14 | Ester |
| Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate | Quinoline | 6-ethyl acetate, α-difluoro | C₁₃H₁₁F₂NO₂ | 251.23 | Difluoroester |
Biological Activity
Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound belongs to a class of compounds known as indole derivatives, which are recognized for their diverse biological activities. The presence of the indole and quinoxaline moieties in its structure contributes to its potential pharmacological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of indole and quinoxaline derivatives. For instance, research has demonstrated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. A study involving indole derivatives reported IC50 values as low as 19.35 μM against human colon cancer cells (HCT116) and 16.39 μM against mouse melanoma cells (B16-F10) for certain derivatives .
The mechanism of action for these compounds often involves DNA intercalation, which disrupts cellular processes and leads to apoptosis in cancer cells. This property makes them valuable candidates for further development as anticancer agents.
Antimicrobial Activity
Beyond anticancer effects, quinoxaline derivatives have shown promising antimicrobial activity. Studies indicate that various synthesized quinoxaline derivatives possess both antibacterial and antifungal properties. For example, certain derivatives demonstrated high inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting a dual action as both anticancer and antimicrobial agents .
Case Studies and Research Findings
-
Antiproliferative Evaluation :
- Method : The MTT assay was utilized to assess the cytotoxicity of this compound against different cancer cell lines.
- Results : Compounds exhibited varying degrees of cytotoxicity with significant inhibition noted in specific cell lines (e.g., HCT116 and B16-F10) at concentrations below 20 μM.
- Structure-Activity Relationship (SAR) :
-
In Vivo Studies :
- While most studies focus on in vitro evaluations, preliminary in vivo studies are necessary to confirm the therapeutic potential and safety profile of this compound.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
